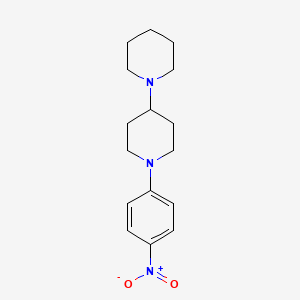

1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis and Derivatization

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in the design of pharmaceuticals and other functional molecules. researchgate.netnih.gov Its prevalence stems from its ability to adopt a stable chair conformation, which can orient substituents in well-defined axial and equatorial positions. This conformational rigidity is crucial for specific interactions with biological targets.

The synthetic accessibility and the ease of functionalization of the piperidine scaffold make it an attractive building block for creating diverse chemical libraries. nih.gov The nitrogen atom can be readily arylated, acylated, or alkylated, while the carbon atoms of the ring can be substituted to introduce additional functional groups and stereocenters. This versatility allows chemists to systematically explore the structure-activity relationships of piperidine-containing compounds. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are of immense importance in the development of stereospecific drugs, enhancing their efficacy and reducing potential side effects. thieme-connect.comresearchgate.net

Historical Context of N-Arylpiperidine Chemistry and Related Nitrophenyl Derivatives

The study of piperidine and its derivatives dates back to the 19th century, with its initial isolation from pepper. wikipedia.org The development of synthetic methods for N-arylation in the early 20th century opened the door to the systematic investigation of N-arylpiperidines. Early research was often driven by the quest for new analgesic and anesthetic agents, with many successful drugs emerging from this class of compounds.

The introduction of a nitrophenyl group to the piperidine nitrogen represents a significant modification that has been explored in various contexts. The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the entire molecule. Historically, nitrophenyl derivatives have been pivotal as synthetic intermediates, where the nitro group can be readily reduced to an amino group, providing a handle for further chemical transformations.

Research Trajectories and Academic Potential of Substituted N-Arylpiperidine Architectures

Current research on substituted N-arylpiperidine architectures is highly interdisciplinary, spanning from medicinal chemistry to materials science. In drug discovery, these scaffolds are being investigated for a wide range of therapeutic targets, including receptors and enzymes in the central nervous system. nih.gov The ability to synthesize diverse libraries of these compounds facilitates high-throughput screening and the identification of novel drug candidates. nih.govacs.org

The academic potential of these systems also lies in the development of novel synthetic methodologies. The creation of efficient and stereoselective methods for the synthesis of complex polysubstituted N-arylpiperidines remains an active area of research. acs.orgchemrxiv.org Furthermore, the unique photophysical and electronic properties of certain N-arylpiperidine derivatives, particularly those bearing functional groups like the nitrophenyl moiety, are being explored for applications in organic electronics and sensor technology. The compound 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, with its combination of a nitrophenyl group and a second piperidine ring, represents an interesting, though less explored, example within this vast chemical space.

Compound Properties

While specific experimental data for this compound is not extensively available in the cited literature, the properties of the closely related compound 1-(4-Nitrophenyl)piperidine (B1293623) can provide some insight.

| Property | Value |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol chemicalbook.com |

| Melting Point | 104-106°C chemicalbook.com |

| Boiling Point (Predicted) | 363.5±25.0 °C chemicalbook.com |

| Density (Predicted) | 1.188±0.06 g/cm3 chemicalbook.com |

| pKa (Predicted) | 1.92±0.10 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-19(21)16-6-4-14(5-7-16)18-12-8-15(9-13-18)17-10-2-1-3-11-17/h4-7,15H,1-3,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDHQOUUEVQAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290016 | |

| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211247-61-9 | |

| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211247-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Nitrophenyl 4 Piperidin 1 Yl Piperidine and Analogues

Established Synthetic Routes to N-Arylpiperidine Cores

The construction of the N-arylpiperidine scaffold is a foundational step in the synthesis of the target compound and its derivatives. Several classical and modern organic reactions are employed for this purpose.

Nucleophilic Aromatic Substitution Reactions on Halonitrobenzenes

Nucleophilic Aromatic Substitution (SNAr) is a primary method for forming the crucial carbon-nitrogen bond between an aromatic ring and a piperidine (B6355638) moiety. This reaction is particularly effective when the aromatic ring is "activated" by potent electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a leaving group, typically a halide. wikipedia.orglibretexts.orgpressbooks.pub

The mechanism proceeds in two steps: the nucleophilic attack of the piperidine on the carbon atom bearing the leaving group, followed by the elimination of the leaving group. The presence of the para-nitro group is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgpressbooks.pubuomustansiriyah.edu.iq This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. A common substrate for this reaction is 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene, with the latter often being more reactive.

A typical synthesis involves heating a halonitrobenzene with piperidine, often in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). ambeed.com For instance, the reaction of 1-bromo-4-nitrobenzene (B128438) with piperidine in DMF, facilitated by K₂CO₃, yields 1-(4-nitrophenyl)piperidine (B1293623). ambeed.com

Table 1: Examples of SNAr Reactions for N-Arylpiperidine Synthesis

| Aryl Halide | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Piperidine | K₂CO₃, DMF, reflux | 1-(4-Nitrophenyl)piperidine | 87% | ambeed.com |

| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | Reflux in piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76% | mdpi.com |

| 2,4-Dinitrochlorobenzene | Hydroxide | Aqueous base, room temp | 2,4-Dinitrophenol | N/A | libretexts.org |

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a versatile and widely used method for forming C-N bonds, which can be applied to construct the piperidine ring itself or to introduce substituents. nih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.govlookchem.com

While less direct for synthesizing the 1-(4-nitrophenyl)piperidine core from acyclic precursors, it is a key strategy for creating functionalized piperidines. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity. lookchem.comnih.gov More recently, other systems like hydrosilanes catalyzed by iron complexes have also been developed. nih.gov This methodology is particularly relevant for the functionalization of pre-existing piperidone cores, as discussed in section 2.2.1.

Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-N bonds. The Ullmann and Buchwald-Hartwig reactions are two of the most prominent methods for N-arylation of amines. researchgate.net

The Ullmann condensation traditionally involves the reaction of an aryl halide with an amine in the presence of stoichiometric amounts of a copper catalyst, often at high temperatures. youtube.com While effective, the harsh conditions can limit its applicability. Modern variations have been developed that use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.

The Buchwald-Hartwig amination has become a more prevalent method due to its broader substrate scope and generally milder reaction conditions. organic-chemistry.orgsemanticscholar.org This palladium-catalyzed reaction couples aryl halides or triflates with primary or secondary amines. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand for the palladium catalyst is crucial for the reaction's success and has been the subject of extensive research. organic-chemistry.orgsemanticscholar.org

Table 2: Comparison of Ullmann and Buchwald-Hartwig Aminations

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Substrates | Aryl halides, amines | Aryl halides/triflates, amines |

| Reaction Conditions | Often high temperatures | Generally milder temperatures |

| Key Step | Nucleophilic substitution on Cu-complex | Oxidative addition/Reductive elimination |

| Advantages | Lower cost of catalyst | Broader substrate scope, higher functional group tolerance |

Advanced Derivatization at Piperidine Ring Positions

Once the N-arylpiperidine core is established, further modifications can be made to introduce complexity and modulate the compound's properties.

Functionalization at C-4 of the Piperidine Ring with Amino Moieties

The C-4 position of the piperidine ring is a common site for introducing further functionality. To synthesize the title compound, 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, a key intermediate is 1-(4-nitrophenyl)piperidin-4-one (B1587207). This ketone can be synthesized via methods such as the SNAr reaction between a halonitrobenzene and 4-piperidone.

With the ketone in hand, the C-4 amino moiety can be introduced via reductive amination . researchgate.net The 1-(4-nitrophenyl)piperidin-4-one is reacted with a secondary amine, such as piperidine, in the presence of a reducing agent. The reaction proceeds through the formation of an enamine intermediate, which is then reduced to form the final C-N bond, yielding the desired 1,4'-bipiperidine structure.

Electrophilic and Nucleophilic Substitutions on the Nitrophenyl Moiety

The nitrophenyl ring offers several avenues for further chemical transformation.

Electrophilic Substitutions: The nitrophenyl group in 1-(4-nitrophenyl)piperidine is strongly deactivated towards electrophilic aromatic substitution. Both the nitro group and the piperidine nitrogen (acting as an electron-withdrawing group through resonance with the aryl system) direct incoming electrophiles to the meta positions relative to themselves. Therefore, further electrophilic substitution on this ring is generally difficult to achieve and requires harsh conditions.

Nucleophilic Transformations: A more common and synthetically useful transformation is the reduction of the nitro group. The nitro group can be readily reduced to a primary amine (-NH₂) using a variety of reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. ambeed.com

This reduction transforms the 1-(4-nitrophenyl)piperidine into 4-(4-piperidin-1-yl)aniline. This resulting aniline (B41778) is a versatile intermediate. The newly formed amino group dramatically changes the ring's reactivity, making it highly activated towards electrophilic substitution. Furthermore, the primary aromatic amine can undergo a wide range of subsequent reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens) onto the aromatic ring.

Modification of the Piperidine Nitrogen (N-Alkylation, N-Acylation)

The secondary amine of the piperidine moiety within this compound and its analogues is a key site for structural modification through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the molecule.

N-Alkylation typically involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base. researchgate.net The base is crucial for neutralizing the hydrogen halide formed during the reaction, thus driving the equilibrium towards the N-alkylated product. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Reductive amination, which involves reacting the piperidine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), is another effective method for introducing alkyl groups. sciencemadness.org

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is generally achieved by treating the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). semanticscholar.org The reaction is often carried out in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) or pyridine, to scavenge the acid byproduct. semanticscholar.org Dichloromethane (CH₂Cl₂) is a commonly used solvent for these transformations. The resulting N-acylpiperidines are often more stable and exhibit different biological profiles compared to their N-alkyl counterparts.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Transformation | Reagent Class | Typical Reagents | Base | Solvent |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl iodide, Ethyl bromide | K₂CO₃, Et₃N | DMF, Acetonitrile |

| N-Alkylation | Carbonyl Compound | Phenylacetaldehyde | - | 1,2-Dichloroethane |

| N-Acylation | Acyl Chloride | Benzoyl chloride, Acetyl chloride | DIPEA, Pyridine | CH₂Cl₂ |

| N-Acylation | Acid Anhydride | Acetic anhydride | DIPEA, Pyridine | CH₂Cl₂ |

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure piperidine derivatives is of significant interest due to the often distinct pharmacological activities of different stereoisomers. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis aims to create a specific stereoisomer directly. This can involve several strategies:

[5+1] Annulation: Hydrogen borrowing annulation methods, utilizing catalysts like iridium(III), can enable the stereoselective synthesis of substituted piperidines. nih.gov

Diastereoselective Metalation/Cross-Coupling: Recent advances have allowed for the diastereoselective synthesis of multisubstituted N-heterocycles, although many methods still produce racemic products. nih.gov

Nitro-Mannich/Reduction Cyclization: This approach provides a pathway for the asymmetric synthesis of piperidines. nih.gov

Chiral Resolution separates a mixture of enantiomers.

Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent. For instance, the kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation using a chiral hydroxamic acid, yielding enantioenriched amines with high selectivity. nih.govwhiterose.ac.uk Studies have shown a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov Commercially available columns, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD and Chiralcel OJ), have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the target compound. nih.gov

Table 2: Comparison of Chiral Resolution Techniques for Piperidine Analogues This table is interactive and can be sorted by clicking on the headers.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. nih.gov | Can be highly selective; scalable. | Maximum theoretical yield for one enantiomer is 50%; requires a suitable chiral catalyst/reagent. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High separation efficiency; applicable to a wide range of compounds; both enantiomers can be recovered. | Can be costly for large-scale separations; requires method development. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. google.com | Cost-effective for large scale; well-established technique. | Success is not guaranteed; requires suitable resolving agents and crystallization conditions. |

Chemo- and Regioselective Transformations

The reduction of the aromatic nitro group in this compound to a primary amine is a pivotal transformation, yielding the corresponding 4-(4-(piperidin-1-yl)piperidin-1-yl)aniline. This aniline derivative is a versatile intermediate for further functionalization. Achieving this reduction with high chemoselectivity, without affecting other potentially reducible groups, is critical.

A variety of reagents and catalytic systems are effective for this purpose:

Metal-Acid Systems: Reagents like granular tin (Sn) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) are classical and effective methods for nitro group reduction. researchgate.net

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is a widely used and clean method. researchgate.net Alternatively, transfer hydrogenation using ammonium (B1175870) formate (B1220265) (HCOONH₄) as the hydrogen source with Pd/C is also highly effective and avoids the need for handling gaseous hydrogen. researchgate.net

Other Metal-Based Reagents: Zinc dust with calcium chloride (Zn/CaCl₂) or sodium dithionite (B78146) (Na₂S₂O₄) are milder options that can be employed. researchgate.net Nickel-catalyzed hydrosilylative reduction using reagents like Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) offers another chemoselective route. rsc.org Sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can also be used. jsynthchem.com

Table 3: Reagents for Selective Reduction of Aromatic Nitro Groups This table is interactive and can be sorted by clicking on the headers.

| Reagent/System | Solvent | Conditions | Selectivity |

|---|---|---|---|

| SnCl₂ / HCl | Ethanol | Reflux | Good |

| Pd/C, H₂ | Methanol, THF | Room Temperature, Atmospheric Pressure | Excellent |

| Pd/C, HCOONH₄ | Methanol | Reflux | Excellent |

| Zn / CaCl₂ | Ethanol/Water | - | Good, mild conditions |

| Na₂S / Methanol | Methanol | - | Good |

| Ni(acac)₂ / PMHS | - | Mild | Excellent, tolerates sensitive groups |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | - | Good |

The synthesis of N-arylpiperidines often proceeds through N-aryl-4-piperidone intermediates. Halogenation of these piperidinone precursors can provide valuable handles for further synthetic manipulations. For instance, α-halogenation of the piperidinone ring can be a key step in the construction of more complex heterocyclic systems.

While direct halogenation of this compound is less common, the halogenation of its precursors is a relevant strategy. Methods for constructing piperidine rings often start from halogenated amides, which undergo tandem reactions involving amide activation and intramolecular nucleophilic substitution to form the piperidine ring. nih.gov This highlights the importance of halogenated intermediates in piperidine synthesis. The study of haloamines like N-chloropiperidine also provides insight into the reactivity of halogenated piperidine systems. researchgate.net

The this compound scaffold can be elaborated into larger, more complex molecular architectures through condensation and cyclization reactions. After the selective reduction of the nitro group to an aniline, the resulting primary amine is a nucleophile that can participate in a variety of bond-forming reactions.

For example, the aniline derivative can undergo condensation with aldehydes or ketones to form imines, which can be further reduced or used in cyclization reactions. It can also react with dicarbonyl compounds or their equivalents to construct new heterocyclic rings fused to the aromatic core. Sequential Knoevenagel condensation followed by cyclization is a powerful strategy for building fused ring systems like indenes. nih.gov While not directly applied to the title compound in the cited literature, the principles of using piperidine as a catalyst or as a building block in such reactions demonstrate the potential for creating extended architectures. nih.gov

Green Chemistry Approaches in N-Arylpiperidine Synthesis

Developing environmentally benign synthetic methods is a major focus in modern organic chemistry. Green chemistry principles have been successfully applied to the synthesis of N-substituted piperidones, which are key precursors to N-arylpiperidines. nih.govfigshare.com

A notable green approach avoids the classical Dieckman condensation, which often requires harsh conditions and generates significant waste. nih.gov An efficient, two-step process has been developed that presents significant advantages. researchgate.net This methodology has been applied to the synthesis of various substituted piperidones and piperidines. nih.govfigshare.com The key features of these green approaches include:

Improved Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives.

Increased Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

These methods not only reduce the environmental impact but can also lead to more efficient and cost-effective syntheses of N-arylpiperidines and their derivatives. nih.gov

Advanced Spectroscopic and Solid-State Structural Data for this compound Not Available in Published Literature

A thorough and extensive search of the published scientific literature, including chemical databases and crystallographic repositories, reveals a lack of specific experimental data for the compound This compound (CAS No. 211247-61-9). Consequently, the generation of a scientifically accurate article detailing its advanced spectroscopic and solid-state structural characterization, as per the requested outline, is not possible at this time.

The specific, detailed experimental data required to populate the sections and subsections of the proposed article would necessitate dedicated laboratory analysis of a synthesized and purified sample of the compound. The key analytical techniques required would be:

Single-Crystal X-ray Crystallography: This technique is essential for unambiguously determining the three-dimensional arrangement of atoms within a crystal. It is the only method that can provide the precise data needed for the topics outlined, including the conformation of the two piperidine rings, the exact dihedral angles between the aromatic ring and the piperidine substituents, the specific distances and angles of any intermolecular hydrogen bonds, and the precise geometry of non-covalent interactions like pi-pi stacking. Without a published crystal structure, any discussion of these features would be purely speculative.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are required to assign the specific chemical shifts and coupling constants for each proton (¹H) and carbon (¹³C) atom in the molecule. This data provides definitive proof of the molecule's connectivity and offers insights into its conformational dynamics in solution. While basic NMR data may exist in commercial or private databases, the high-resolution, fully assigned spectra needed for a detailed scientific article are not publicly available.

While research exists for structurally related compounds—such as other nitrophenyl-substituted piperidines or piperazines—extrapolating their specific structural parameters to this compound would not be scientifically rigorous and would violate the core requirement of focusing solely and accurately on the target compound. Scientific integrity demands that the article be based on direct experimental evidence for the specific molecule .

Until such studies are conducted and published in peer-reviewed scientific journals, a detailed and accurate article on the advanced spectroscopic and solid-state characterization of this compound cannot be written.

Advanced Spectroscopic and Solid State Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Chemical Shift Fingerprinting and Spin-Spin Coupling Analysis

A definitive ¹H NMR analysis requires experimental data. Hypothetically, the spectrum would show distinct signals for the aromatic protons of the nitrophenyl group, likely as two doublets in the downfield region (approx. 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the two piperidine (B6355638) rings would appear in the upfield region. The protons on the carbon atoms adjacent to the nitrogen atoms would be deshielded and appear at a lower field compared to the other methylene (B1212753) protons of the piperidine rings. Complex spin-spin coupling patterns would be expected, particularly for the protons on the 4-substituted piperidine ring, which would provide information on their spatial relationships.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Specific ¹³C NMR data is unavailable. A theoretical analysis would predict signals for all unique carbon atoms in the molecule. The carbon atoms of the nitrophenyl ring would appear in the aromatic region (approx. 110-160 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbons of the two piperidine rings would be found in the aliphatic region. The chemical shifts would confirm the connectivity of the carbon skeleton.

Advanced Two-Dimensional NMR (COSY, HSQC, HMBC) for Full Spectral Assignment

While 2D NMR techniques are powerful tools for unambiguous assignment, their application is contingent on having the actual spectral data to analyze.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the individual piperidine rings and potentially between them.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connection between the nitrophenyl ring and the first piperidine ring, and the linkage between the two piperidine rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman

Identification of Characteristic Vibrational Modes of Functional Groups

Without experimental FT-IR and Raman spectra, a detailed analysis is not possible. However, one would expect to observe characteristic vibrational modes. The most prominent would be the strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂) typically found around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. C-N stretching vibrations for the aromatic amine and the aliphatic amines would also be present. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while those of the aliphatic piperidine rings would be observed just below 3000 cm⁻¹.

Conformational Analysis via Vibrational Signatures

Both piperidine rings are expected to adopt a chair conformation as it is the most stable arrangement. Raman spectroscopy, in particular, is sensitive to the skeletal vibrations of the molecule and could potentially provide insights into the conformational preferences and the orientation of the substituents (axial vs. equatorial) on the piperidine rings. However, without the actual Raman spectrum, any conformational analysis remains speculative.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry would be used to determine the precise molecular weight of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, confirming its elemental composition. The fragmentation pattern would be highly characteristic of the molecule's structure. Common fragmentation pathways for piperidine-containing compounds often involve cleavage of the bonds alpha to the nitrogen atoms. One might expect to see fragmentation patterns corresponding to the loss of the nitrophenyl group or the piperidinyl substituent, as well as characteristic cleavages within the piperidine rings themselves. The study of these fragmentation pathways provides valuable information for structural confirmation.

Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts

A comprehensive search for crystallographic data and subsequent Hirshfeld surface analysis specifically for the compound "this compound" did not yield any published scientific studies containing the required experimental data. Hirshfeld surface analysis is a computational method that relies on the results of single-crystal X-ray diffraction to map and quantify intermolecular interactions within a crystal lattice. Without a prior crystal structure determination, a Hirshfeld surface analysis cannot be performed.

However, as the precise geometry and electronic distribution of a molecule dictate its intermolecular interactions, the quantitative data from these related compounds cannot be extrapolated to accurately represent the intermolecular contact profile of "this compound."

Therefore, due to the absence of the necessary foundational crystallographic research for the specified compound in the public domain, a detailed and scientifically accurate account of its Hirshfeld surface analysis, including the requested data tables on intermolecular contacts, cannot be provided at this time. The generation of such an analysis would require novel experimental research to first determine the crystal structure of this compound.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations

Simulation of Protein-Ligand Binding Dynamics and Residue Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to model the physical movements of atoms and molecules over time. For 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine, an MD simulation would provide critical insights into the stability of its complex with a biological target, such as an enzyme or receptor, and identify the key amino acid residues responsible for maintaining the binding interaction. rsc.orgmdpi.com

The simulation process begins by docking the ligand into the active site of a protein. The resulting complex is then placed in a simulated physiological environment (typically a water box with ions) and subjected to calculations that govern its motion, revealing how the ligand-protein interactions evolve. chemrxiv.org Studies on similar piperidine-based ligands targeting the sigma-1 (σ1) receptor have used MD simulations to confirm the stability of docking poses and to analyze the specific interactions that anchor the ligand within the binding pocket. rsc.orgrsc.org

For this compound, an MD simulation would likely show that the initial binding pose is maintained through a network of stable interactions. The simulation would track the root-mean-square deviation (RMSD) of the ligand to assess its stability, with a low RMSD indicating a stable binding mode. Furthermore, by decomposing the binding free energy on a per-residue basis, the simulation can pinpoint which amino acids contribute most significantly to the binding affinity. Based on studies of analogous compounds, key interactions would be expected with both polar and hydrophobic residues. nih.gov

| Interaction Type | Potential Interacting Residue (Example from σ1 Receptor) | Role in Binding |

| Salt Bridge / Ionic | Glutamic Acid (Glu172), Aspartic Acid (Asp126) | Anchors the positively charged piperidine (B6355638) nitrogen, providing a strong electrostatic interaction. nih.gov |

| Hydrophobic | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Stabilize the nitrophenyl and piperidine rings through van der Waals forces. nih.gov |

| Pi-Cation | Phenylalanine (Phe107), Tyrosine (Tyr) | The aromatic ring of the residue interacts favorably with the positively charged piperidine nitrogen. nih.gov |

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are essential computational techniques used to predict and understand how a ligand interacts with a protein target. Molecular docking predicts the preferred orientation and conformation of a ligand within a binding site, while pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govresearchgate.net

The chemical scaffold of this compound, featuring a 4-substituted aromatic piperidine, is common in ligands targeting aminergic G-protein coupled receptors (GPCRs) and sigma receptors. nih.govgu.se Therefore, likely biological targets for this compound include dopamine (B1211576) receptors (specifically the D2 and D4 subtypes) and sigma receptors (σ1 and σ2). nih.govnih.gov

Molecular docking studies would predict the binding mode of the compound within the active sites of these receptors. In a typical predicted pose for a dopamine or sigma receptor ligand, the basic nitrogen atom of one of the piperidine rings would be protonated at physiological pH. This positively charged nitrogen is critical for forming a strong, anchoring salt bridge interaction with a conserved acidic amino acid residue in the binding pocket, such as Aspartate (Asp) in the D2 receptor or Glutamate (Glu) in the σ1 receptor. nih.govnih.gov

The binding affinity of a ligand is determined by the sum of its intermolecular interactions with the protein target. For this compound, several key interactions would be investigated.

Hydrogen Bonding: The two oxygen atoms of the nitro (-NO2) group on the phenyl ring are strong hydrogen bond acceptors. They could form hydrogen bonds with donor residues in the active site, such as the side chains of Serine, Threonine, or Tyrosine. Furthermore, the strong ionic interaction between the protonated piperidine nitrogen and an acidic residue like Asp or Glu is a form of hydrogen bond. nih.gov Studies on nitro-aromatic ligands have confirmed their ability to engage in these types of polar interactions. nih.gov

Pi-Alkyl Interactions: These are a form of hydrophobic interaction where the electron-rich pi-system of an aromatic ring (the nitrophenyl group) interacts with the alkyl side chains of amino acids. researchgate.net Residues such as Leucine, Isoleucine, and Valine surrounding the nitrophenyl group could form stabilizing pi-alkyl interactions. researchgate.net

Pi-Pi Stacking: This interaction occurs between two aromatic rings. If the binding pocket contains aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), the nitrophenyl ring of the ligand could stack against them. This interaction, which involves the overlap of pi-orbitals, can significantly contribute to binding affinity. researchgate.net

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |

| Hydrogen Bond (Acceptor) | Nitro group (-NO2) | Serine, Threonine, Tyrosine |

| Salt Bridge / Ionic H-Bond | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| Pi-Alkyl | 4-Nitrophenyl Ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | 4-Nitrophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govmdpi.combohrium.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent or property-optimized molecules.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu For this compound, a wide array of descriptors would be calculated from its 2D and 3D structures. These can be categorized as follows:

Constitutional Descriptors: These are the most basic descriptors, including molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and shape indices.

Physicochemical Descriptors: These relate to key drug-like properties. Important examples include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which correlates with membrane permeability.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to chemical reactivity, as well as the dipole moment. ucsb.edu

| Descriptor Class | Example Descriptor | Significance |

| Constitutional | Molecular Weight (MW) | Affects absorption, distribution, and permeability. |

| Physicochemical | LogP | Measures lipophilicity, influencing membrane crossing and solubility. |

| Physicochemical | Topological Polar Surface Area (TPSA) | Predicts passive molecular transport through membranes. |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. ucsb.edu |

Once a set of descriptors has been calculated for a series of related compounds (e.g., different analogs of this compound with known activities), statistical methods are used to build the predictive model. Techniques such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks) are employed to find a mathematical equation that best links the descriptors (independent variables) to the activity or property of interest (dependent variable). nih.govnih.gov

For example, a QSAR model could be developed to predict the binding affinity (expressed as pIC50 or pKi) of this class of compounds for the D2 dopamine receptor. nih.gov The resulting model might show that affinity is positively correlated with TPSA and negatively correlated with molecular volume, suggesting that higher polarity and a more compact shape are beneficial for activity.

Similarly, a QSPR model could predict physical properties like aqueous solubility or metabolic stability. mdpi.com Such validated models are powerful tools in drug discovery, allowing researchers to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. researchgate.net

Advanced Topological Analyses (AIM, ELF, LOL) for Bonding Characterization

Topological analyses of electron density provide a quantitative and visual framework for understanding the nature of chemical bonds and non-covalent interactions within a molecule. These methods move beyond simple orbital descriptions to partition molecular space based on the topology of a scalar field, such as the electron density itself or functions derived from it. For this compound, these analyses can reveal intricate details about the covalent and non-covalent forces that define its three-dimensional structure and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This method defines atoms as distinct regions of space based on zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de Critical points in the electron density, where the gradient is zero, are located and classified to describe the molecular structure. For this compound, QTAIM analysis would identify bond critical points (BCPs) between covalently linked atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the chemical bonds. For instance, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared-electron (covalent) interaction, while low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions, such as ionic bonds or van der Waals forces. amercrystalassn.org

Table 1: Representative QTAIM Parameters for Bonds in a Substituted Piperidine System

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) | Bond Character |

|---|---|---|---|---|

| C-C (piperidine) | 0.25 | -0.65 | -0.28 | Covalent |

| C-N (piperidine) | 0.28 | -0.80 | -0.35 | Polar Covalent |

| C-N (nitrophenyl) | 0.30 | -0.95 | -0.40 | Polar Covalent |

| N-O (nitro) | 0.45 | +0.10 | -0.55 | Polar Covalent (high charge concentration) |

Note: This data is illustrative and represents typical values for the types of bonds present in the molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.orgyoutube.com It provides a powerful method for visualizing regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgresearchgate.net The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (e.g., in a covalent bond or a lone pair), and a value around 0.5 is characteristic of a uniform electron gas, typical for metallic bonding. stackexchange.com For this compound, an ELF analysis would clearly distinguish the C-C, C-H, C-N, and N-O bonds. It would also visualize the lone pairs on the nitrogen and oxygen atoms, providing insight into their availability for hydrogen bonding or coordination.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize chemical bonding, but it is based on the kinetic-energy density (τ). researchgate.netdntb.gov.ua LOL profiles highlight regions where localized orbitals overlap, effectively mapping out covalent bonds and lone pairs. researchgate.net High LOL values indicate areas with significant orbital overlap. A key advantage of LOL is its ability to clearly reveal the structure of atomic shells and differentiate between different types of chemical bonds (single, double, triple). researchgate.netrsc.org In the context of this compound, LOL analysis would complement ELF by providing a detailed picture of the bonding framework, particularly in the nitrophenyl ring where electron delocalization is significant. A study on 1-(4-Fluorophenyl)piperazine demonstrated the utility of ELF and LOL analyses in conjunction with other DFT methods to understand the molecule's structural and electronic properties. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (as a research methodology)

In modern drug discovery, assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the development process is critical to avoid late-stage failures. nih.govcambridge.org In silico ADME prediction has become an indispensable research methodology, employing computational models to estimate the pharmacokinetic profile of a molecule before its synthesis. srce.hracs.org These predictive models are built using large datasets of experimentally determined properties and employ various algorithms, from simple quantitative structure-property relationships (QSPR) to complex machine learning and artificial intelligence approaches. nih.govhelsinki.fi For a compound like this compound, which has structural motifs common in CNS-active agents, predicting its ADME profile is essential. clinmedkaz.orgresearchgate.net

The methodology involves calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, hydrogen bond donors/acceptors) and inputting them into validated statistical models. cambridge.org These models then predict key ADME parameters.

Key Predicted ADME Parameters:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. Models often use rules like Lipinski's Rule of Five as an initial filter.

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss) are crucial. For a compound with potential CNS activity, predicting a high probability of BBB penetration is particularly important. researchgate.net

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. Identifying potential drug-drug interactions is a key outcome.

Excretion: The prediction of total clearance and the likely routes of excretion (renal or hepatic) helps in estimating the compound's half-life.

The piperidine moiety is a common scaffold in many pharmaceuticals, and extensive research has been conducted on the ADME properties of piperidine-containing compounds, providing a rich dataset for building predictive models. nih.govacs.org Computational studies on various piperidine and piperazine (B1678402) derivatives have demonstrated the utility of in silico ADME predictions in guiding the design of compounds with favorable pharmacokinetic profiles. nih.govnih.gov

Table 2: Representative In Silico ADME Predictions for a Piperidine-Containing Drug Candidate

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption (Lipinski's Rule) |

| logP (Octanol/Water) | 2.0 - 4.0 | Optimal balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Good potential for oral absorption and BBB penetration |

| Human Intestinal Absorption (HIA) | > 80% | High probability of being well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | High | Compound is likely to cross into the central nervous system |

| CYP2D6 Substrate/Inhibitor | Non-inhibitor | Low risk of metabolic drug-drug interactions via this pathway |

| Plasma Protein Binding (PPB) | < 95% | A significant fraction of the drug is free to exert its effect |

Note: This table presents a hypothetical but desirable ADME profile for a CNS drug candidate based on computational models.

By employing these in silico methodologies, researchers can prioritize the synthesis of compounds, like this compound, that possess not only the desired biological activity but also a promising pharmacokinetic profile, thereby enhancing the efficiency and success rate of the drug discovery pipeline. srce.hr

Molecular Interactions and Mechanistic Research

Investigation of Fundamental Reactivity Patterns and Mechanisms

The reactivity of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine is largely dictated by the interplay of electronic effects from its substituents and the inherent properties of its heterocyclic rings.

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the phenyl ring to which it is attached. By withdrawing electron density through both inductive and resonance effects, the nitro group deactivates the aromatic ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). lumenlearning.com This activation is crucial for the synthesis of the parent moiety, 1-(4-nitrophenyl)piperidine (B1293623), which is typically formed by the reaction of a piperidine (B6355638) with a 4-halonitrobenzene or a similar substrate with a good leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. scranton.edu The nucleophile, in this case, piperidine, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu The strong electron-withdrawing nitro group is essential for stabilizing the negative charge in this intermediate, thereby lowering the activation energy of the reaction. researchgate.net The reaction rate is therefore highly dependent on the ability of substituents to stabilize this complex. Studies on related systems show that the presence of a nitro group can accelerate reaction rates by millions of times compared to an unsubstituted benzene (B151609) ring. lumenlearning.com

The reaction of 4-substituted 2-nitrobromobenzenes with piperidine has been shown to follow a Hammett relationship, indicating a strong dependence on the electronic effects of the substituents. researchgate.net In the formation of 1-(4-nitrophenyl)piperidine from 1-fluoro-4-nitrobenzene, the reaction kinetics are second-order in the amine concentration, suggesting that a second piperidine molecule acts as a base to facilitate the removal of a proton from the intermediate complex. rsc.orgrsc.org

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural element whose size and conformation influence the molecule's stability and reactivity. researchgate.netacs.org While specific dehydrogenation studies on this compound are not extensively documented, the principles of heterocyclic ring reactivity apply. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net

The size of the ring is a critical factor in various reactions. For instance, studies on the ring-opening of cyclic amines have shown that reactivity is dependent on ring size, with N-alkyl pyrrolidines (five-membered rings) and piperidines (six-membered rings) exhibiting different reaction pathways and susceptibilities to cleavage. researchgate.net The stability of the piperidine ring in this compound makes it generally robust, but the nitrogen atom and adjacent carbons remain sites for potential oxidative reactions under specific conditions. The presence of substituents on the nitrogen or the ring carbons can further influence this reactivity. researchgate.net

The reactivity of the piperidine moieties in this compound is multifaceted.

Electrophilic Reactivity of the Phenyl Ring: Conversely, the 4-nitrophenyl ring is the primary electrophilic site of the molecule. The nitro group polarizes the aromatic system, making the ring carbons, particularly those ortho and para to the nitro group, susceptible to attack by nucleophiles. nih.gov This electrophilic character is fundamental to its formation and subsequent reactions where the nitrophenyl group acts as an electron acceptor.

Non-Linear Optical (NLO) Properties and Photophysical Characterization

Molecules like this compound, which contain an electron-donating group (the piperidinyl system) connected to an electron-accepting group (the nitrophenyl system) through a conjugated framework, are known as push-pull or donor-acceptor chromophores. This architecture is a classic design for materials with significant non-linear optical (NLO) properties. nih.govrochester.edu

The NLO response of this molecule originates from the intramolecular charge transfer (ICT) that occurs from the electron-rich piperidine nitrogen (donor) to the electron-deficient nitrophenyl ring (acceptor). nih.gov Upon excitation with light, electron density shifts across the molecule, leading to a large change in dipole moment and giving rise to high molecular hyperpolarizability (β), a key measure of second-order NLO activity. utp.edu.co

The structure-property relationship is critical:

Donor Strength: The piperidinyl group acts as an effective electron donor.

Acceptor Strength: The 4-nitrophenyl group is a strong electron acceptor.

Conjugation: The direct attachment of the donor nitrogen to the aromatic ring provides the pathway for efficient charge transfer.

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of such molecules. researchgate.netbohrium.com These calculations can determine parameters like dipole moment, polarizability (α), and hyperpolarizability (β). For analogous push-pull systems, the introduction of strong donor and acceptor groups has been shown to significantly enhance the NLO response. bohrium.com The compound 1-(4-Nitrophenyl)-4-piperidinol, a closely related structure, has been identified as an NLO chromophore. researchgate.net

Table 1: Comparison of Calculated NLO Properties for Related Compounds

Note: Data is for structurally related or analogous compounds to illustrate the magnitude of NLO properties in similar molecular systems. SHG = Second-Harmonic Generation; KDP = Potassium Dihydrogen Phosphate.

The significant NLO properties predicted for donor-acceptor molecules based on the 4-nitrophenylpiperidine scaffold make them promising candidates for applications in photonics and optoelectronics. rochester.edu These applications leverage the ability of NLO materials to alter the properties of light, such as its frequency and intensity.

Potential applications include:

Optical Switching: Materials that can switch between transparent and opaque states in response to light intensity.

Frequency Conversion: Processes like second-harmonic generation (SHG), where the frequency of laser light is doubled. This is essential for producing lasers of different colors. researchgate.net

Optical Limiting: Devices that protect sensors and human eyes from high-intensity laser pulses.

The development of practical photonic materials requires not only a high molecular NLO response but also the ability to assemble these molecules into a non-centrosymmetric arrangement in a solid-state material, often as a crystal or in a polymer matrix. researchgate.netresearchgate.net The photophysical characterization of these compounds, including their absorption and emission spectra, is crucial for tuning their properties for specific applications in photonic devices. nih.govrsc.orgrsc.org

Table of Mentioned Compounds

Enzyme and Receptor Binding/Inhibition Mechanisms (In Vitro Biochemical Studies)

In vitro biochemical assays are fundamental in determining the direct interaction of a compound with purified enzymes or receptors. These studies provide quantitative measures of binding affinity (like Ki or Kd) and inhibitory potency (such as IC50), offering a clear picture of a compound's selectivity and mechanism of action at a molecular level.

Characterization of Enzyme Inhibition (e.g., DHFR, PLpro, 11β-HSD1, α-Glucosidase, NLRP3)

The piperidine scaffold is a common motif in a variety of enzyme inhibitors. However, specific inhibitory data for this compound against several key enzymes is not extensively documented in publicly available literature.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial drugs. While numerous compounds containing piperidine moieties have been investigated as DHFR inhibitors, specific IC50 values for this compound are not readily available. Research on other piperidine-based thiosemicarbazones has shown potent DHFR inhibition, suggesting the piperidine ring can be a valuable component in the design of such inhibitors.

Papain-like Protease (PLpro): As a viral enzyme essential for replication, PLpro is a target for antiviral drug development. The inhibitory activity of this compound against PLpro has not been specifically reported.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in glucocorticoid metabolism and is a target for treating metabolic diseases. While various piperidine derivatives have been explored as 11β-HSD1 inhibitors, quantitative data for this compound is absent from the reviewed literature.

α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition is a therapeutic strategy for managing type 2 diabetes. Piperidine and its derivatives are known to inhibit α-glucosidase. However, specific IC50 values for this compound are not specified in the available research.

NLRP3 Inflammasome: This protein complex is a key component of the innate immune system, and its dysregulation is linked to inflammatory diseases. While some piperidine-containing compounds have been identified as NLRP3 inflammasome inhibitors, the specific activity of this compound has not been characterized.

Table 1: Summary of Enzyme Inhibition Data for this compound

| Enzyme Target | Reported IC50/Activity | Source |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Data not available | N/A |

| Papain-like Protease (PLpro) | Data not available | N/A |

| 11β-HSD1 | Data not available | N/A |

| α-Glucosidase | Data not available | N/A |

| NLRP3 Inflammasome | Data not available | N/A |

This table is based on the absence of specific data in the reviewed scientific literature.

Investigation of Receptor Affinity (e.g., Sigma Receptors, Opioid Receptors)

The piperidine core is a well-established pharmacophore for ligands of various central nervous system receptors, including sigma and opioid receptors.

Sigma Receptors: These receptors are involved in a variety of cellular functions and are targets for the treatment of neurological and psychiatric disorders. N-substituted piperidines are a common structural class of high-affinity sigma receptor ligands. Specific binding affinity data (Ki) for this compound at sigma-1 and sigma-2 receptors is not explicitly available. However, related N-arylalkylpiperidines have demonstrated high affinity for these receptors.

Opioid Receptors: The 4-phenylpiperidine (B165713) scaffold is a classic feature of many potent opioid receptor agonists and antagonists. These compounds primarily interact with the mu (µ), delta (δ), and kappa (κ) opioid receptors. While numerous analogs have been synthesized and evaluated, the specific binding affinities of this compound for the different opioid receptor subtypes have not been reported in the reviewed literature.

Table 2: Summary of Receptor Affinity Data for this compound

| Receptor Target | Reported Ki/Affinity | Source |

|---|---|---|

| Sigma-1 Receptor | Data not available | N/A |

| Sigma-2 Receptor | Data not available | N/A |

| Mu (µ) Opioid Receptor | Data not available | N/A |

| Delta (δ) Opioid Receptor | Data not available | N/A |

| Kappa (κ) Opioid Receptor | Data not available | N/A |

This table is based on the absence of specific data in the reviewed scientific literature.

Identification of Critical Amino Acid Residues in Binding Sites

Understanding the specific amino acid residues within a binding pocket that interact with a ligand is crucial for structure-based drug design. This is typically achieved through techniques like X-ray crystallography of the ligand-protein complex or computational molecular docking studies. For this compound, there are no specific studies available that identify the critical amino acid residues in the binding sites of the aforementioned enzymes or receptors. However, studies on related piperidine-containing ligands have provided insights into the general binding modes. For instance, in DHFR, the pyrimidine (B1678525) portion of inhibitors often forms hydrogen bonds with key residues like Asp27, while the piperidine ring can engage in hydrophobic interactions within the active site. Similarly, for sigma receptors, interactions with aromatic residues such as Tyr173 and Trp164 have been shown to be important for the binding of piperidine-based ligands.

Chemical Probe Development and Target Engagement Studies

A chemical probe is a small molecule used to study the function of a specific protein in cells or organisms. The development of a chemical probe requires a compound with high potency, selectivity, and a known mechanism of action. Target engagement studies confirm that the probe is interacting with its intended target in a cellular or in vivo context. There is no available information to suggest that this compound has been developed or utilized as a chemical probe for any specific biological target.

Role as a Scaffold in Catalysis or Supramolecular Chemistry

The piperidine ring is a versatile scaffold that can be incorporated into more complex structures for applications in catalysis and supramolecular chemistry. Its conformational properties and the ability to be functionalized at various positions make it an attractive building block. However, there is no specific research in the provided results that describes the use of this compound as a scaffold in the fields of catalysis or supramolecular chemistry.

Design and Development of N Arylpiperidine Analogues for Research Applications

Rational Design Principles for Scaffold Modification

The design of novel analogues based on the 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine scaffold is guided by established medicinal chemistry principles aimed at systematically modifying its physicochemical and pharmacological properties.

The biological activity and properties of N-arylpiperidine derivatives can be significantly influenced by the nature and position of substituents on both the aromatic and piperidine (B6355638) rings. mdpi.com The 4-nitrophenyl group in the parent compound is a strong electron-withdrawing moiety, which profoundly affects the electron density of the aryl ring and the basicity of the piperidine nitrogen. Systematic exploration involves introducing a variety of substituents to probe steric and electronic requirements for interaction with biological targets.

For the phenyl ring, modifications can include:

Electron-Withdrawing Groups (EWGs): Besides the nitro group, other EWGs like cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl (-SO₂R) groups can be introduced to modulate the electronic profile. mdpi.com

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups can be used to increase electron density on the phenyl ring, which can alter binding modes and metabolic stability.

Halogens: Introduction of fluorine, chlorine, or bromine can modify lipophilicity, membrane permeability, and metabolic pathways. Fluorine, in particular, can be used to modulate the pKa of nearby basic nitrogens. cambridgemedchemconsulting.com

For the piperidine rings, particularly the 4-position piperidin-1-yl substituent, modifications can explore how changes in size, shape, and basicity affect activity. This includes introducing alkyl or aryl substituents on the second piperidine ring or replacing it with other cyclic amines to alter conformational rigidity and hydrogen bonding capacity. Studies on related 4-aminopiperidines have shown that the nature of the N-substituent is critical for biological activity. mdpi.com

| Modification Site | Substituent Type | Example Substituents | Potential Impact on Molecular Properties |

| Phenyl Ring | Electron-Withdrawing | -CN, -CF₃, -SO₂CH₃ | Modulates target interaction, alters metabolic stability |

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density, affects pKa of piperidine N | |

| Halogens | -F, -Cl | Increases lipophilicity, blocks metabolic sites | |

| 4-Position Piperidine | Alkyl Chains | -CH₃, -C₂H₅ | Increases steric bulk and lipophilicity |

| Ring Substitution | Fused or spiro rings | Constrains conformation, improves target selectivity | |

| Heterocyclic Rings | Morpholine (B109124), Pyrrolidine | Alters polarity and hydrogen bonding potential |

Bioisosteric replacement is a key strategy for optimizing lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the goal of improving activity, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com The aromatic nitro group, while important for the electronic properties of this compound, is often considered a metabolic liability as it can be reduced in vivo to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com

Therefore, replacing the nitro group is a primary focus in analogue design. Common bioisosteres for the aromatic nitro group include:

Sulfonamide and derivatives (-SO₂NH₂, -SO₂R): These groups mimic the steric and electronic properties of the nitro group.

Cyano group (-CN): A smaller, linear electron-withdrawing group.

Trifluoromethyl group (-CF₃): This group can act as a successful bioisostere for an aliphatic nitro group and offers high metabolic stability. nih.gov

Boronic acid (-B(OH)₂): This moiety has been investigated as a potential bioisostere for nitro or nitrile functions in certain contexts. nih.gov

The piperidine ring itself can also be subject to bioisosteric replacement. For instance, a morpholine ring could be substituted for the piperidine to introduce a polar oxygen atom, potentially improving solubility or altering binding interactions.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| **Nitro (-NO₂) ** | Sulfonamide (-SO₂NHR) | Mimics electronic and steric profile; avoids metabolic reduction |

| Cyano (-CN) | Acts as a strong electron-withdrawing group with smaller size | |

| Trifluoromethyl (-CF₃) | Metabolically stable, lipophilic electron-withdrawing group | |

| Boronic Acid (-B(OH)₂) | Explored as a novel replacement to alter binding interactions | |

| Piperidine Ring | Morpholine Ring | Increases polarity and potential for hydrogen bonding |

| Pyrrolidine Ring | Alters ring strain and conformational flexibility |

Synthesis and Characterization of Novel Analogues and Derivatives

The generation of novel analogues of this compound relies on robust and flexible synthetic methodologies. A common and effective approach for creating a library of related compounds involves a multi-step sequence that allows for diversification at key positions. acs.orgnih.gov

A representative synthetic strategy for producing 1-aryl-4-aminopiperidine scaffolds, which form the core of the target compound, proceeds as follows: acs.org

Arylation of a Protected Piperidine: The synthesis often begins with a nucleophilic aromatic substitution (SNAr) reaction. A suitably protected 4-aminopiperidine (B84694) derivative, such as 4-azidopiperidine, is reacted with an activated aryl halide, like 1-fluoro-4-nitrobenzene. The azide (B81097) group serves as a stable precursor to the amine. acs.org

Reduction of the Amine Precursor: The azide group is then reduced to a primary amine. This can be achieved through methods like catalytic hydrogenation, which is compatible with many other functional groups. nih.gov

Diversification of the 4-Position Amine: The resulting primary amine at the 4-position can then be reacted with a variety of electrophiles to introduce diverse substituents. For the specific case of this compound, a reductive amination with a suitable piperidone precursor or a bis-alkylation would be employed. More broadly, reactions with isocyanates, sulfonyl chlorides, or acid chlorides can generate urea, sulfonamide, or amide derivatives, respectively. mdpi.comacs.org

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

X-ray Crystallography: To determine the precise three-dimensional structure of crystalline compounds.

Creation of Compound Libraries for High-Throughput Screening in Chemical Biology

To efficiently explore the biological potential of the N-arylpiperidine scaffold, compound libraries containing numerous structural analogues are created for high-throughput screening (HTS). This process allows for the rapid testing of thousands of compounds against a specific biological target.

The development of a library based on the 1-aryl-4-aminopiperidine core involves a platform that integrates several advanced technologies: nih.gov

Computational Library Design: Before synthesis, computational methods are used to design a library of compounds with diverse physicochemical properties (e.g., molecular weight, lipophilicity, polarity) to maximize the chances of identifying active compounds or "hits". nih.gov

Parallel and Flow Synthesis: To accelerate the creation of the library, parallel solution-phase synthesis is often employed, allowing for the simultaneous production of many distinct compounds. acs.org Continuous flow hydrogenation can be used for reduction steps, offering advantages in terms of safety, efficiency, and scalability. nih.gov

High-Throughput Purification: Automated purification systems, such as mass-directed HPLC, are used to rapidly purify the individual compounds in the library to a high degree, which is critical for reliable screening results.

A 120-member library of 1-aryl-4-aminopiperidine analogues has been successfully produced using such a platform, demonstrating the feasibility of this approach for generating diverse collections of molecules for drug discovery screening. nih.gov

Structure-Reactivity Correlations in Derivative Series

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its biological activity and metabolic fate. For the this compound series, several structural features are key determinants of reactivity.

The strong electron-withdrawing nature of the 4-nitro group significantly deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This property is exploited during the synthesis of the core scaffold. acs.org Any modification to this group will directly impact the reactivity of the aromatic ring. For example, replacing the nitro group with an electron-donating group like methoxy would make the ring more susceptible to oxidation.

The basicity of the two piperidine nitrogen atoms is also a critical factor. The nitrogen atom attached to the nitrophenyl ring (N1) is significantly less basic due to the delocalization of its lone pair of electrons into the electron-deficient aromatic system. The nitrogen of the 4-(piperidin-1-yl) substituent (N1') is a more typical aliphatic amine and is the more basic site. This difference in basicity will govern protonation states at physiological pH and interactions with biological macromolecules.

| Structural Modification | Expected Effect on Reactivity / Properties |

| Replacing 4-NO₂ with 4-OCH₃ | Increases electron density on the phenyl ring; increases basicity of the N1 piperidine nitrogen. |

| Replacing 4-NO₂ with 4-CN | Maintains strong electron-withdrawing character but with different steric and electronic distribution. |

| Introducing a substituent at the 2- or 3-position of the phenyl ring | Introduces steric hindrance that can affect the planarity of the N-aryl bond and alter binding interactions. |

| Replacing the 4-(piperidin-1-yl) group with a 4-morpholinyl group | Decreases the basicity of the N1' nitrogen due to the inductive effect of the oxygen atom; increases polarity. |

| Introducing alkyl groups on the piperidine rings | Increases steric bulk, which can influence binding affinity and selectivity; may alter metabolic stability. |

By systematically synthesizing and analyzing derivatives, researchers can build a comprehensive understanding of the structure-reactivity and structure-activity relationships (SAR), guiding the future design of analogues with optimized properties for specific research applications. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the process of drug discovery from a serendipitous art to a predictive science. acs.orgnih.gov These computational tools are being employed to analyze vast datasets, identify complex structure-activity relationships (SAR), and generate novel molecular structures with desired pharmacological profiles, a process known as de novo drug design. nih.govfrontiersin.orgresearchgate.netdigitalchemistry.ai